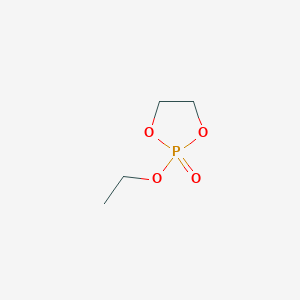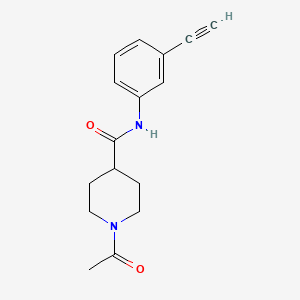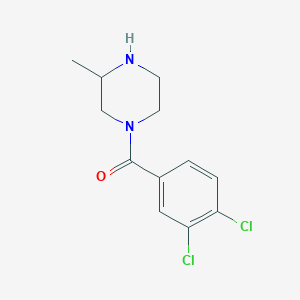
N3-TOTA-Suc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-TOTA-Suc is a click chemistry reagent containing an azide group . Click chemistry is a powerful chemical reaction with excellent bioorthogonality features: biocompatible, rapid, and highly specific in biological environments .
Synthesis Analysis
While specific synthesis details for this compound were not found, it’s known that it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular weight of this compound is 346.38 g/mol, and its formula is C14H26N4O6 . Unfortunately, specific details about its molecular structure were not found in the search results.Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.38 g/mol, and its formula is C14H26N4O6 . The specific physical and chemical properties of this compound were not found in the search results.作用機序
Target of Action
N3-TOTA-Suc is a click chemistry reagent . Its primary targets are molecules containing Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .
Mode of Action
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is highly specific, rapid, and biocompatible . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it undergoes requires the presence of copper . Furthermore, its bioorthogonality features suggest that it is biocompatible and highly specific in biological environments .
実験室実験の利点と制限
N3-TOTA-Suc has several advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetically produced sugar derivative, so it is easy to obtain and use in experiments. Another advantage is that it can be used in a variety of experiments due to its unique structure and properties. However, one limitation is that the mechanism of action is still not fully understood, so it is difficult to predict the effects of the molecule on cells and proteins.
将来の方向性
There are several potential future directions for research on N3-TOTA-Suc. One potential direction is to further study the mechanism of action of the molecule and its effects on cells and proteins. Another potential direction is to develop new applications for the molecule, such as using it as a drug delivery system or as an enzyme inhibitor. Additionally, further research could be done on the biochemical and physiological effects of the molecule, as well as its advantages and limitations for use in laboratory experiments.
合成法
N3-TOTA-Suc is synthesized by reacting a sugar molecule (this compound) with three nitrogen atoms (N3) in a reaction known as the “TOTA reaction”. This reaction is performed in a solvent such as dimethylformamide (DMF) and requires the use of a catalyst such as a palladium salt. The reaction proceeds in two steps: first, the nitrogen atoms are added to the this compound molecule, and then the nitrogen atoms are converted into a stable, cyclic form. This reaction produces this compound in a high yield, and it can be used in a variety of laboratory experiments.
科学的研究の応用
N3-TOTA-Suc can be used in a variety of laboratory experiments due to its unique structure and properties. It has been used in research related to cell biology, biochemistry, and drug delivery. In cell biology, this compound has been used to study the interactions between proteins and membranes. In biochemistry, it has been used to study the effects of sugar derivatives on enzyme activity. And in drug delivery, it has been used to study the uptake of drugs into cells.
Safety and Hazards
特性
IUPAC Name |
4-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6/c15-18-17-6-2-8-23-10-12-24-11-9-22-7-1-5-16-13(19)3-4-14(20)21/h1-12H2,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIOIMFVCMTCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCC(=O)O)COCCOCCOCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)